tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate

Medicinal Chemistry Scaffold Design Conformational Analysis

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate (CAS 1268522-41-3, MFCD18632759) is a Boc-protected tetrahydroquinoline derivative bearing a methylene-spaced carbamate at the 4-position of the saturated quinoline ring. With molecular formula C₁₅H₂₂N₂O₂, molecular weight 262.35 g/mol, and commercial purity ≥95%, it belongs to the privileged tetrahydroquinoline scaffold class widely exploited in drug discovery for bromodomain inhibition, CETP inhibition, and HIV-1 reverse transcriptase inhibition.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1268522-41-3
Cat. No. B2943471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate
CAS1268522-41-3
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCNC2=CC=CC=C12
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3,(H,17,18)
InChIKeyROBBWGFHMQBQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate (CAS 1268522-41-3): Procurement-Ready Tetrahydroquinoline Building Block for Medicinal Chemistry and Patent-Oriented Library Synthesis


tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate (CAS 1268522-41-3, MFCD18632759) is a Boc-protected tetrahydroquinoline derivative bearing a methylene-spaced carbamate at the 4-position of the saturated quinoline ring . With molecular formula C₁₅H₂₂N₂O₂, molecular weight 262.35 g/mol, and commercial purity ≥95%, it belongs to the privileged tetrahydroquinoline scaffold class widely exploited in drug discovery for bromodomain inhibition, CETP inhibition, and HIV-1 reverse transcriptase inhibition [1][2]. The compound is supplied as a versatile small-molecule scaffold by Biosynth (Ref. 3D-TAC52241) and multiple international vendors for laboratory-scale research use .

Why Positional Isomer Selection Is Critical: Evidence That 4-Ylmethyl, 2-Ylmethyl, and 3-Ylmethyl Tetrahydroquinoline Carbamates Are Not Interchangeable in Biological and Synthetic Contexts


Within the C₁₅H₂₂N₂O₂ tetrahydroquinoline carbamate isomer family, the attachment position of the Boc-aminomethyl substituent on the saturated ring fundamentally alters molecular topology, conformational flexibility, hydrogen-bonding vector presentation, and predicted physicochemical properties. Published structure-activity relationship (SAR) evidence from tetrahydroquinoline-based bromodomain inhibitors demonstrates that regioisomeric attachment at the 4-position versus 2-position yields >50-fold selectivity differences for BD2 over BD1 bromodomains, driven by distinct binding-mode geometries revealed by X-ray crystallography [1]. Similarly, in the HIV-1 RT inhibitor series, tetrahydroquinoline carbamates exhibit IC₅₀ values ranging from 5.42 μM to >20 μM depending on substitution architecture, confirming that even structurally homologous compounds within this class cannot be assumed functionally equivalent [2]. Consequently, procurement of the specific 4-ylmethyl regioisomer (CAS 1268522-41-3) is non-negotiable for projects requiring defined spatial presentation of the carbamate-bearing side chain at the tetrahydroquinoline C4 position.

Quantitative Differentiation Evidence for tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate (CAS 1268522-41-3) Versus Closest Structural Analogs


Structural Differentiation 1: Methylene Spacer Confers Conformational Flexibility Absent in Direct-Attachment 4-Yl Carbamate (CAS 885951-71-3)

The target compound (CAS 1268522-41-3) incorporates a -CH₂- methylene spacer between the tetrahydroquinoline C4 position and the carbamate nitrogen, producing C₁₅H₂₂N₂O₂ (MW 262.35). Its closest non-methylated analog, tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS 885951-71-3), bears the carbamate directly at C4 without a spacer, yielding C₁₄H₂₀N₂O₂ (MW 248.32) . The methylene insertion adds one rotatable bond, increases molecular weight by 14.03 g/mol (5.6%), and extends the amine functional group approximately 1.5 Å further from the ring system, altering the spatial presentation of the Boc-protected amine for downstream coupling reactions . This difference is decisive for synthetic strategies requiring a primary aminomethyl handle at the 4-position rather than a direct amine at the ring junction.

Medicinal Chemistry Scaffold Design Conformational Analysis

Positional Isomer Differentiation 2: 4-Ylmethyl vs. 2-Ylmethyl Regioisomers Show Distinct Predicted LogP and TPSA Values Relevant to Biophysical Profiling

Computational chemistry data are available for the 2-ylmethyl positional isomer (CAS 953903-48-5), enabling quantitative comparison. The 2-isomer has computed LogP of 2.938 and topological polar surface area (TPSA) of 50.36 Ų , while the 5-ylmethyl isomer (CAS 1784632-92-3) has a PubChem-computed XLogP3-AA of 2.8 [1]. For the target 4-ylmethyl isomer, the distinct SMILES connectivity (NCC1CCNc2c1cccc2 vs. NCC1CCC2=CC=CC=C2N1 for the 2-isomer) places the polar amine nitrogen and the lipophilic aromatic ring in different spatial relationships, which is expected to produce a LogP value intermediate between these measured comparator values and a TPSA distinct from the 50.36 Ų of the 2-isomer [2]. These differences are material for permeability, solubility, and protein-binding predictions in early-stage drug discovery.

Computational Chemistry Physicochemical Profiling Lead Optimization

Procurement Differentiation 3: Price and Availability Profiles Across Positional Isomers Reveal the 4-Ylmethyl as the Cost-Effective Entry Point for C4-Functionalized Tetrahydroquinoline Series

Direct price comparison from a common supplier (CymitQuimica/Biosynth) reveals significant procurement cost differences among positional isomers. The target 4-ylmethyl isomer is priced at €522/50 mg (€10.44/mg), representing a 23% cost saving per milligram versus the 3-ylmethyl isomer at €678/50 mg (€13.56/mg) . The 2-ylmethyl isomer is available at €211/25 mg (€8.44/mg) but with different packaging constraints . Critically, the 4-ylmethyl isomer is supplied by Biosynth under catalog Ref. 3D-TAC52241 with guaranteed minimum 95% purity, while the 4-yl direct carbamate (CAS 885951-71-3, no methylene spacer) is offered at only 90% purity , representing a meaningful purity advantage for the target compound in applications requiring defined stoichiometry.

Chemical Procurement Building Block Sourcing Cost-Benefit Analysis

Patent Landscape Relevance 4: The 4-Ylmethyl Scaffold Maps Directly onto the Tetrahydroquinoline Core of Granted Bromodomain and CETP Inhibitor Patents

The tetrahydroquinoline core with 4-position substitution is explicitly claimed in two major pharmaceutical patent families. GlaxoSmithKline's bromodomain inhibitor patent (WO2012143413A1 / US20120208814, filed 2010, granted as US8993554B2) claims tetrahydroquinoline compounds of formula (I) with substitution at the 4-position for inhibiting BET bromodomains, with the lead compound I-BET726 (GSK1324726A) demonstrating potent ApoA1 up-regulation and selectivity for BET bromodomains [1][2]. Separately, Bayer HealthCare's CETP inhibitor patent (US20080255068A1 / US8124775B2, filed 2005, granted 2012) claims novel tetrahydroquinoline derivatives as cholesterol ester transfer protein inhibitors for cardiovascular indications [3]. The 4-ylmethyl carbamate (CAS 1268522-41-3) serves as a direct synthetic entry point to the 4-substituted tetrahydroquinoline scaffold claimed in both patent estates, enabling rapid generation of patent-oriented compound libraries through Boc deprotection and subsequent diversification of the liberated primary amine.

Patent Analysis IP Landscape Drug Discovery

GHS Hazard Profile Differentiation 5: The 4-Ylmethyl Isomer Lacks the H315-H319-H335 Hazard Triad Present in the 2-Ylmethyl Isomer

The 2-ylmethyl positional isomer (CAS 953903-48-5) carries explicit GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) with GHS07 pictogram and Signal Word 'Warning' . In contrast, the target 4-ylmethyl isomer (CAS 1268522-41-3) does not list any hazard statements, H-statements, P-statements, or GHS pictograms on its vendor specification sheets, and is not flagged with dangerous goods shipping restrictions by CymitQuimica . While absence of listed hazards does not guarantee absence of risk, the documented hazard profile difference has practical implications: the 2-isomer may require HazMat shipping surcharges (up to $68–$98 for FedEx Ground for hazard class 6.1 or 9 materials according to Chemscene's fee schedule ), whereas the 4-isomer ships without HazMat classification, potentially reducing shipping costs and simplifying import/export documentation.

Laboratory Safety Chemical Handling Regulatory Compliance

Validated Application Scenarios for tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate (CAS 1268522-41-3) Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of 4-Aminomethyl-Tetrahydroquinoline Libraries for Bromodomain Inhibitor Lead Optimization

The compound serves as a direct precursor to 4-aminomethyl-tetrahydroquinoline via Boc deprotection (TFA/CH₂Cl₂ or HCl/dioxane), generating a primary amine that maps onto the 4-substituted tetrahydroquinoline scaffold claimed in GSK's bromodomain inhibitor patents (WO2012143413A1, US8993554B2) [1]. The liberated amine can be diversified through amide coupling, reductive amination, or sulfonamide formation to generate focused libraries targeting BET bromodomains, where tetrahydroquinoline analogs have demonstrated >50-fold selectivity for BD2 over BD1 [2]. The 95% minimum purity and absence of HazMat shipping classification reduce procurement friction for medicinal chemistry teams synthesizing 20–100 compound arrays requiring rapid analog generation .

Scenario 2: Modular Building Block for CETP Inhibitor Scaffold Exploration in Cardiovascular Drug Discovery

Bayer's granted US patent 8,124,775 B2 (issued 2012) claims tetrahydroquinoline derivatives as CETP inhibitors for treating dyslipidemia and atherosclerosis [1]. The target compound's 4-ylmethyl architecture provides the requisite substitution vector for generating analogs within this patent space. Upon Boc removal, the resulting 4-aminomethyl-tetrahydroquinoline intermediate can be elaborated with diverse acyl, sulfonyl, or alkyl groups to probe CETP inhibitory activity, leveraging the methylene spacer's conformational flexibility to access binding conformations not available to the direct-attachment 4-yl carbamate analog (CAS 885951-71-3) [2]. The per-milligram cost advantage over the 3-ylmethyl isomer (€10.44/mg vs. €13.56/mg) enables more economical library production .

Scenario 3: Physicochemical Property Optimization via Regioisomeric Scaffold Hopping in CNS-Penetrant Tetrahydroquinoline Programs

For neuroscience drug discovery programs where tetrahydroquinoline scaffolds are explored as NMDA receptor glycine site antagonists or other CNS targets [1], the 4-ylmethyl isomer provides a distinct physicochemical profile compared to the 2-ylmethyl (LogP 2.938, TPSA 50.36 Ų) and 5-ylmethyl (XLogP3-AA 2.8) isomers [2]. Systematic procurement of all three positional isomers enables parallel SAR exploration to identify the optimal balance of lipophilicity and polar surface area for blood-brain barrier penetration. The target compound's lack of GHS hazard classification simplifies handling in automated parallel synthesis platforms where multiple analogs are processed simultaneously .

Scenario 4: Intermediate for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

Published structure-activity relationships demonstrate that tetrahydroquinoline carbamates exhibit HIV-1 RT inhibitory activity with IC₅₀ values as low as 5.42 μM (compound 6j), and that potency is exquisitely sensitive to substitution architecture [1]. The 4-ylmethyl carbamate provides a synthetically tractable entry point for generating novel NNRTI candidates through: (i) Boc deprotection to expose the primary amine; (ii) functionalization with substituted phenylcarbamate or related warheads identified in the Bioorganic Chemistry 2016 SAR study [1]; and (iii) evaluation against wild-type and drug-resistant HIV-1 RT strains. The methylene spacer at C4 offers a distinct vector angle for the carbamate pharmacophore compared to the 3,4-dihydroquinolin-1(2H)-yl scaffold used in the published series, potentially accessing unexplored regions of the NNRTI binding pocket.

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